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Introduction to Vicriviroc and Its Clinical
Pharmacokinetic Profile

Vicriviroc is a next-generation antiretroviral compound that belongs to the chemokine receptor antagonist

class, specifically targeting the CCR5 co-receptor used by HIV-1 for cellular entry. As a potent CCR5

antagonist, vicriviroc blocks HIV from entering uninfected cells by binding to the virus's cellular co-

receptor chemokine receptor 5 (CCR5), thereby preventing viral propagation in the host [1] [2]. This

mechanism is particularly effective against R5-tropic HIV-1 strains, which represent the predominantly

transmitted form of the virus and remain prevalent throughout the course of HIV infection [3]. Vicriviroc

demonstrates potent antiviral activity against a wide spectrum of genetically diverse and drug-resistant

HIV-1 isolates, with in vitro studies reporting an IC50 and IC90 of 1.58 ng/mL and 10 ng/mL, respectively

[3].

The development of vicriviroc has been particularly focused on treatment-naïve HIV-1-infected individuals

who often receive antiretroviral therapy regimens that include a ritonavir-enhanced protease inhibitor [1].

These regimens present a high potential for drug-drug interactions because many antiretroviral agents

inhibit or induce elements of drug elimination pathways, particularly hepatic cytochromes, which may alter

drug concentrations and affect both safety and efficacy [1] [4]. Vicriviroc is primarily metabolized by
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hepatic cytochrome P450 enzymes, especially CYP3A4, making it susceptible to interactions with drugs

that affect this enzymatic pathway [5]. When co-administered with ritonavir, a potent CYP3A4 inhibitor,

vicriviroc exposure increases significantly by 5- to 7-fold based on AUC measurements [5], necessitating

dose adjustments when used without pharmacokinetic enhancers.

Table 1: Key Pharmacokinetic Parameters of Vicriviroc

Parameter Value Conditions Reference

IC50 1.58 ng/mL In vitro antiviral activity [3]

IC90 10 ng/mL In vitro antiviral activity [3]

AUC Increase 5-7 fold With ritonavir co-administration [5]

Cmin Target >54 ng/mL For virologic suppression [3]

AUC Target >1460 ng·hr/mL For virologic suppression [3]

Comprehensive Drug Interaction Profile with
Antiretroviral Agents

Pharmacokinetic Interactions with Protease Inhibitors

Vicriviroc has been extensively studied in combination with various protease inhibitors, particularly when

boosted with ritonavir. A comprehensive series of clinical trials evaluated interactions between vicriviroc

and seven protease inhibitors: atazanavir, darunavir, fosamprenavir, indinavir, nelfinavir, saquinavir, and

tipranavir, all administered with ritonavir boosting [1] [4]. These studies employed fixed-sequence designs

where vicriviroc was initially administered with ritonavir alone for a fixed duration, followed by

administration of vicriviroc with ritonavir plus the specific protease inhibitor under investigation. The results

demonstrated that vicriviroc exposure was not affected by concurrently administered protease inhibitors in

any clinically relevant manner [1]. Similarly, vicriviroc did not exert clinically relevant effects on the

exposure of the companion protease inhibitors, supporting its favorable drug interaction profile [4].
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The lack of significant interactions between vicriviroc and ritonavir-boosted protease inhibitors is

particularly noteworthy given that protease inhibitors are often associated with complex drug interaction

profiles due to their dual roles as CYP3A substrates and modifiers. Research indicates that this compatibility

stems from vicriviroc's specific metabolic profile and its limited effect on enzymatic pathways involved in

protease inhibitor metabolism [6]. This favorable interaction profile has important clinical implications,

suggesting that no dose modification or monitoring of vicriviroc concentrations is necessary when

vicriviroc is co-administered with ritonavir-boosted protease inhibitors [1]. This facilitates the addition of

vicriviroc at a single clinically prescribed dose level to various background regimens that include a boosted

protease inhibitor, with all other drugs also prescribed at their standard doses [4].

Interactions with Other Antiretroviral Classes

Beyond protease inhibitors, vicriviroc has been evaluated for interactions with other key antiretroviral

classes through parallel-group clinical trials. These studies investigated concomitant administration with

lopinavir (a protease inhibitor), zidovudine/lamivudine (NRTI combination), and tenofovir disoproxil

fumarate (NRTI) [1] [4]. In these randomized trials, healthy subjects received vicriviroc with or without the

study drug, allowing direct comparison of pharmacokinetic parameters. The results consistently

demonstrated no clinically relevant interactions between vicriviroc and these antiretroviral agents [4]. The

geometric mean ratios for AUC, Cmax, and Cmin typically fell within the 80-125% bioequivalence range,

indicating no requirement for dose adjustment [1].

Table 2: Vicriviroc Drug Interaction Studies with Antiretroviral Agents

Drug
Class

Specific Agents Studied
Study
Design

Key Findings
Clinical
Implications

Protease
Inhibitors

Atazanavir, darunavir,
fosamprenavir, indinavir,

nelfinavir, saquinavir, tipranavir
(all with ritonavir)

Fixed-
sequence

No clinically relevant
changes in vicriviroc

or PI exposure

No dose
adjustment

needed [1]

NRTIs Zidovudine/lamivudine, tenofovir
disoproxil fumarate

Parallel-
group

No significant
pharmacokinetic

interactions

Standard
dosing

appropriate [4]
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Drug
Class

Specific Agents Studied
Study
Design

Key Findings
Clinical
Implications

Protease
Inhibitors

Lopinavir Parallel-

group

No clinically relevant

interactions

Compatible

without
modification [1]

Furthermore, in vitro studies have demonstrated that vicriviroc exhibits synergistic anti-HIV activity in

combination with drugs from all other classes of approved antiretrovirals [2]. This synergistic effect,

combined with the lack of pharmacokinetic interactions, positions vicriviroc as a compatible component in

multidrug regimens. The collective evidence from these interaction studies indicates that vicriviroc can be

seamlessly incorporated into existing antiretroviral regimens without complicating dosing schedules or

requiring additional therapeutic drug monitoring [1] [4]. This characteristic is particularly valuable in

treatment-experienced patients who often require complex regimen optimization to achieve virologic

suppression.

Experimental Protocols for Drug Interaction Studies

Clinical Trial Designs for Drug Interaction Assessment

The drug interaction profile of vicriviroc with antiretroviral agents was characterized through a series of

rigorously controlled clinical trials employing standardized methodologies. Two primary study designs

were implemented: fixed-sequence trials and parallel-group trials [1]. The fixed-sequence studies were

conducted with protease inhibitors (atazanavir, darunavir, fosamprenavir, indinavir, nelfinavir, saquinavir,

and tipranavir), where participants initially received vicriviroc with ritonavir for a fixed duration, followed

by administration of vicriviroc with ritonavir plus the specific protease inhibitor under investigation [4].

This design allowed each subject to serve as their own control, enhancing the statistical power to detect

interactions while minimizing inter-subject variability. The total duration of these studies typically ranged

from 12 to 35 days, sufficient to achieve steady-state concentrations for all investigated drugs [1].

The parallel-group studies were implemented for interactions with lopinavir, zidovudine/lamivudine, and

tenofovir disoproxil fumarate [1]. In these trials, healthy subjects were randomized to receive either
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vicriviroc with the study drug or vicriviroc alone. This design effectively controlled for potential

confounding factors and allowed direct comparison of pharmacokinetic parameters between groups. All

studies enrolled healthy male and female adults under supervised conditions to ensure protocol compliance

and accurate data collection [1] [4]. The use of healthy volunteers rather than HIV-infected patients

eliminated disease-related confounding factors on drug metabolism and distribution, providing a clearer

assessment of intrinsic drug interaction potential.

Pharmacokinetic Assessment and Statistical Analysis

Blood sampling for pharmacokinetic assessment was performed at predetermined time points following

drug administration to adequately characterize the concentration-time profile for each drug [1]. For

vicriviroc, key pharmacokinetic parameters including AUC (area under the concentration-time curve),

Cmax (maximum concentration), and Cmin (minimum concentration) were calculated using standard

non-compartmental methods [3]. The log-transformed data for vicriviroc primary pharmacokinetic

parameters were statistically analyzed using a one-way analysis of variance (ANOVA) model extracting the

effects due to treatment [1]. Steady state was evaluated by an ANOVA model on trough concentrations using

day and subject as class variables [4].

The bioequivalence approach was employed to determine clinical relevance of any observed interactions,

with the 90% confidence intervals for the geometric mean ratios of AUC and Cmax required to fall within

the 80-125% range to establish lack of clinical significance [1] [5]. This stringent statistical assessment

provided a standardized framework for interpreting the magnitude of any observed interactions and their

potential clinical relevance. Safety and tolerability were monitored throughout the studies through regular

assessment of adverse events, clinical laboratory tests (blood chemistry, haematological parameters), ECGs,

and vital signs [1]. Most adverse events reported across studies were mild to moderate in intensity, with no

clinically relevant changes in safety parameters associated with vicriviroc combination treatment [4].

Metabolic Pathways and Clinical Study Workflows

Vicriviroc Metabolic Pathways and Interaction Mechanisms
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Figure 1: Vicriviroc Metabolic Pathways and Key Interaction Mechanisms

Vicriviroc undergoes hepatic metabolism primarily mediated by the cytochrome P450 enzyme system,

with CYP3A4 being the predominant isoform responsible for its biotransformation [5]. The metabolic

pathway involves oxidative reactions that produce several metabolites with significantly reduced antiviral

activity compared to the parent drug [6]. Vicriviroc is not a significant substrate for P-glycoprotein

transport, which reduces its potential for interactions with drugs that affect this efflux transporter [4]. The

elimination of vicriviroc and its metabolites occurs predominantly through biliary excretion, with renal

clearance playing a minor role in its overall elimination profile [1].

The most significant pharmacokinetic interaction involving vicriviroc is with ritonavir, a potent CYP3A4

inhibitor used as a pharmacokinetic enhancer in HIV therapy [5]. When co-administered with ritonavir,

vicriviroc exposure increases 5- to 7-fold, necessitating dose reduction of vicriviroc when used without

ritonavir boosting [5]. However, when vicriviroc is combined with other antiretroviral agents in the presence

of ritonavir, no additional clinically significant interactions occur due to saturation of interaction

mechanisms [1]. Vicriviroc itself does not significantly inhibit or induce major cytochrome P450 enzymes,
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contributing to its favorable drug interaction profile and reducing its potential to alter the metabolism of

concomitant medications [4] [6].

Clinical Study Design and Assessment Workflow
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Figure 2: Clinical Study Workflow for Vicriviroc Drug Interaction Trials
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The assessment of drug interactions between vicriviroc and antiretroviral agents follows a systematic

clinical evaluation workflow incorporating both fixed-sequence and parallel-group designs [1]. The process

begins with protocol development specifying the study objectives, inclusion/exclusion criteria, and

pharmacokinetic assessment plans. Eligible healthy volunteers undergo comprehensive screening before

enrollment to ensure they meet study criteria and have no confounding conditions that might affect drug

metabolism [1]. In fixed-sequence studies, participants initially receive vicriviroc with ritonavir alone to

establish baseline pharmacokinetic parameters, followed by the combination with the investigational

antiretroviral agent [4].

Pharmacokinetic sampling occurs at predetermined time points during each treatment phase to adequately

characterize drug exposure parameters [1]. Blood samples are collected in appropriate anticoagulant tubes,

processed to plasma, and stored under controlled conditions until analysis. Vicriviroc concentrations are

determined using validated bioanalytical methods, typically liquid chromatography with tandem mass

spectrometry (LC-MS/MS) with a reliable quantitation range (e.g., 0.5-1000 ng/mL) [3]. The resulting

concentration-time data are subjected to non-compartmental analysis to derive primary pharmacokinetic

parameters including AUC, Cmax, Tmax, and elimination half-life [1]. Statistical analysis using ANOVA

models on log-transformed parameters determines whether observed differences reach clinical significance,

with bioequivalence criteria (80-125%) applied to geometric mean ratios [1] [4].

Clinical Applications and Efficacy Correlations

Exposure-Response Relationships and Therapeutic Targets

Pharmacokinetic-pharmacodynamic modeling has been instrumental in establishing exposure-response

relationships for vicriviroc and defining target concentrations for virologic efficacy. A sub-study of ACTG

Protocol 5211 explored the relationship between antiretroviral effect and plasma concentrations of vicriviroc

in treatment-experienced patients failing their current antiretroviral regimens [3]. The analysis demonstrated

a positive correlation between vicriviroc exposure parameters and viral load reduction at week 2 of

monotherapy, with clear exposure thresholds associated with improved virologic response [3]. Specifically,

patients with vicriviroc Cmin >54 ng/mL experienced a mean viral load decrease of 1.35 log10 copies/mL,

compared to 0.76 log10 in those with Cmin <54 ng/mL [3].
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The analysis also identified an AUC breakpoint of 1460 ng·hr/mL, above which 70% of subjects achieved a

>1 log10 drop in viral load, compared to only 44% with lower exposures [3]. These exposure-response

relationships were particularly evident during the initial monotherapy phase but became less pronounced

after week 16 when vicriviroc was combined with other active antiretroviral agents in an optimized

background regimen [3]. This suggests that adequate vicriviroc exposure is especially critical when antiviral

pressure is suboptimal, such as during functional monotherapy or when other regimen components have

compromised activity due to resistance [3]. The established target concentrations provide valuable guidance

for dose selection and regimen design in various clinical contexts.

Special Population Considerations and Alternative Formulations

While vicriviroc has been primarily developed as an oral agent for HIV treatment, research has explored

alternative formulations for different clinical applications. A phase 1 pharmacokinetic trial investigated two

intravaginal rings containing different dose strengths of vicriviroc (MK-4176) and MK-2048 for HIV

prevention in women [7]. This study demonstrated that both rings were safe and well-tolerated, with

vicriviroc detectable in plasma, cervicovaginal fluid, and cervical tissue samples [7]. The original-dose ring

(containing 182 mg vicriviroc) showed higher drug release and plasma drug exposure compared to the low-

dose ring (91 mg vicriviroc), providing important insights for product development [7].

Regarding special population considerations, available evidence suggests that vicriviroc can be used in

diverse patient populations without requirement for dose adjustment based on demographic characteristics.

However, caution is advised when co-administering vicriviroc with medications outside the antiretroviral

classes, particularly those with narrow therapeutic indices that are metabolized by CYP3A4 [5]. Additionally,

the interaction between vicriviroc/ritonavir and oral contraceptives warrants attention, as ritonavir alone

decreases both ethinyl estradiol and norethindrone exposure, which could potentially impact contraceptive

effectiveness [5]. These considerations highlight the importance of comprehensive medication review when

incorporating vicriviroc into treatment regimens, particularly for women of childbearing potential requiring

effective contraception.

Conclusion
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The comprehensive pharmacokinetic evaluation of vicriviroc in combination with various antiretroviral

agents demonstrates a favorable drug interaction profile that facilitates its incorporation into multidrug

regimens without requirement for complex dose adjustments. The absence of clinically significant

interactions with protease inhibitors, NRTIs, and other antiretroviral classes [1] [4] simplifies treatment

planning and reduces the need for therapeutic drug monitoring in most clinical scenarios. The well-

characterized exposure-response relationships [3] provide clear therapeutic targets for optimizing virologic

efficacy, particularly in treatment-experienced patients where regimen optimization is crucial.

The established experimental protocols for drug interaction assessment offer validated methodologies for

further investigating vicriviroc's compatibility with emerging antiretroviral agents. The combination of

fixed-sequence and parallel-group designs with rigorous statistical analysis using bioequivalence criteria

represents a robust approach for characterizing drug interaction potential [1]. As HIV treatment continues to

evolve with new drug classes and novel combinations, these methodologies can be adapted to efficiently

evaluate interactions with future antiretroviral agents, ensuring the continued safe and effective use of

vicriviroc in diverse patient populations.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Comprehensive Application Notes: Pharmacokinetic Interactions

Between Vicriviroc and Antiretroviral Agents]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b559713#vicriviroc-pharmacokinetic-interaction-antiretroviral-

agents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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